molecular formula C12H15ClN6O2 B2924374 1-(2-chloroethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 942000-59-1

1-(2-chloroethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2924374
CAS No.: 942000-59-1
M. Wt: 310.74
InChI Key: QXELKLQMHIQZCD-UHFFFAOYSA-N
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Description

1-(2-chloroethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic chemical compound of significant interest in medicinal chemistry research. It features a 1,3-disubstituted urea core, a structural motif found in various bioactive molecules, and incorporates two key pharmacophores: a 1-(4-methoxyphenyl)-1H-tetrazole ring and a 2-chloroethyl group. The tetrazole ring is a well-known bioisostere for carboxylic acids and other functional groups, often employed to modulate a compound's polarity, metabolic stability, and binding affinity to biological targets . The presence of the 2-chloroethyl moiety on the urea nitrogen is a functional group of high reactivity, frequently exploited in research for its potential as an alkylating agent. This combination of structural features makes this urea derivative a valuable intermediate for the design and synthesis of novel compounds for pharmacological investigation, particularly in the development of enzyme inhibitors or targeted covalent modifiers. Researchers can leverage this chemical to explore structure-activity relationships (SAR) and probe biological mechanisms. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(2-chloroethyl)-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN6O2/c1-21-10-4-2-9(3-5-10)19-11(16-17-18-19)8-15-12(20)14-7-6-13/h2-5H,6-8H2,1H3,(H2,14,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXELKLQMHIQZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-chloroethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a chloroethyl group, a tetrazole ring, and a methoxyphenyl moiety, which contribute to its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C12H15ClN6O2C_{12}H_{15}ClN_{6}O_{2}, with a molecular weight of approximately 310.74 g/mol. The structure is characterized by the following functional groups:

  • Chloroethyl group : Known for its electrophilic properties, enabling it to form covalent bonds with nucleophilic sites in biological molecules.
  • Tetrazole ring : Often associated with bioactive compounds, it can act as a hydrogen bond acceptor, influencing interactions with proteins and other biomolecules.
  • Methoxyphenyl group : This moiety can enhance lipophilicity and modulate the compound's pharmacokinetics.

The biological activity of 1-(2-chloroethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is primarily attributed to its ability to modify nucleophilic sites on proteins and nucleic acids. The chloroethyl group facilitates the formation of covalent bonds, leading to:

  • DNA cross-linking : Similar to other chloroethyl compounds, it may induce DNA damage through cross-linking, which is critical for its potential antitumor activity.
  • Protein modification : The reactive nature of the chloroethyl group can lead to alterations in protein function, impacting cellular pathways.

Antitumor Activity

Research indicates that compounds featuring chloroethyl groups exhibit significant antitumor properties due to their ability to induce DNA cross-links. A comparative study on related compounds demonstrated that those with similar structural features had varying degrees of cytotoxicity against cancer cell lines. For example:

  • Compound I (related structure): Showed reduced antitumor activity compared to other derivatives, highlighting the importance of structural modifications in enhancing efficacy .

Microtubule Destabilization

Tetrazole derivatives have been studied for their potential as microtubule destabilizers. Research on tetrazole-containing compounds has shown that they can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism may also be applicable to our compound, suggesting potential use in cancer therapeutics .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to 1-(2-chloroethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea:

Study Findings
Study on Chloroethylnitrosoureas Highlighted the role of DNA cross-linking in antitumor activity and mutagenicity; indicated that structural variations significantly affect therapeutic efficacy.
Research on Tetrazole Derivatives Identified microtubule destabilization as a key mechanism for anticancer activity; compounds showed low IC50 values against various cancer cell lines.
Comparative Analysis of Structural Variants Found that specific substitutions on the phenyl ring enhanced cytotoxicity; emphasized structure-activity relationships (SAR) in drug design.

Comparison with Similar Compounds

Structural Analogs in Urea-Tetrazole Derivatives

The compound shares structural motifs with several urea-tetrazole derivatives reported in the evidence (Table 1):

Table 1: Comparison of Urea-Tetrazole Derivatives

Compound Name Substituents on Urea/Tetrazole Yield (%) Melting Point (°C) Key Properties
1-(2-Chloroethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea (Target) 2-Chloroethyl, 4-methoxyphenyl-tetrazole N/A N/A Hypothesized alkylating activity
1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(2-chlorophenyl)urea 2-Chlorophenyl, phenyl-tetrazole 90 253–255 High yield, crystalline stability
1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(4-fluorophenyl)urea 4-Fluorophenyl, phenyl-tetrazole 62 166–170 Moderate solubility, hypoglycemic study
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea 4-Chlorophenyl, thiophenemethyl N/A N/A Structural diversity via thiophene
1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea 4-Ethoxyphenyl, thiophenemethyl N/A N/A Enhanced lipophilicity from ethoxy

Key Observations :

  • Substituent Effects : The 4-methoxyphenyl group in the target compound likely enhances solubility compared to chlorophenyl or fluorophenyl analogs due to the electron-donating methoxy group .
  • Chloroethyl Group : Unique to the target compound, this group may confer alkylating activity similar to nitrosoureas like BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea), albeit without the nitroso moiety .
  • Synthetic Feasibility : High yields (>90%) for phenyl-tetrazole ureas (e.g., compound 3 in ) suggest that similar synthetic routes (e.g., Curtius rearrangement or urea coupling) could be viable for the target compound .

Comparison with Nitrosoureas

Nitrosoureas such as BCNU and CCNU (1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) share the chloroethyl group but differ critically in the presence of a nitroso group, which enables carbamoylation and alkylation via intermediate isocyanates (Table 2):

Table 2: Comparison with Chloroethyl Nitrosoureas

Compound Name Key Structural Features Mechanism of Action Toxicity Profile Therapeutic Use
Target Compound Chloroethyl, tetrazole-urea Hypothesized alkylation (no nitroso group) Unknown Potential anticancer agent
BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea) Nitroso, dual chloroethyl groups DNA cross-linking (alkylation + carbamoylation) Myelosuppression, hepatotoxicity Brain tumors, lymphoma
CCNU (1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) Cyclohexyl, nitroso Alkylation via chloroethyl, carbamoylation Delayed hematologic toxicity Hodgkin’s lymphoma

Key Differences :

  • Mechanism : The target compound lacks the nitroso group, preventing carbamoylation (a key toxicity driver in nitrosoureas) and limiting its reactivity to direct alkylation .
  • Solubility : The tetrazole ring and methoxyphenyl group may improve water solubility compared to lipophilic nitrosoureas like CCNU, which rely on lipid solubility for blood-brain barrier penetration .

Comparison with Sulfonylated Tetrazoles

and describe sulfonylated tetrazoles, which share the 1-(4-methoxyphenyl)-1H-tetrazol-5-yl group but replace the urea linkage with sulfonyl or nitrile groups (Table 3):

Table 3: Comparison with Sulfonylated Tetrazoles

Compound Name Functional Groups Yield (%) Melting Point (°C) Key Properties
tert-Butyl 3-cyano-2-((((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)sulfonyl)methyl)propanoate Sulfonyl, nitrile, ester 60 N/A Iron-catalyzed synthesis, moderate yield
4-(((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)sulfonyl)hept-6-enenitrile Sulfonyl, nitrile 50 N/A Low yield, unsaturated chain

Key Observations :

  • Stability : The sulfonyl group increases stability compared to the urea linkage, which may hydrolyze under acidic/basic conditions .

Q & A

Q. What synthetic routes are commonly employed to prepare urea derivatives with tetrazole and chloroethyl moieties, and how do reaction conditions influence yield?

The synthesis of such compounds typically involves coupling chloroethyl isocyanate with tetrazole-containing intermediates. Key steps include:

  • Amine-azide coupling : Refluxing azide intermediates (e.g., 1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methylamine) with chloroethyl isocyanate in anhydrous toluene under controlled temperatures (80–100°C) to form the urea bond .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while toluene minimizes side reactions .
  • Catalysis : Triethylamine or DMAP may accelerate coupling efficiency .

Q. What analytical techniques are critical for structural confirmation of this compound?

  • Single-crystal X-ray diffraction : Resolves ambiguities in stereochemistry and confirms the tetrazole ring’s orientation (e.g., mean C–C bond precision of 0.005 Å in analogous structures) .
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify chloroethyl (–CH2_2Cl, δ ~3.7 ppm) and urea (–NH–, δ ~6.2 ppm) groups. 19F^{19}\text{F} NMR is irrelevant here but useful for fluorinated analogs .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ calculated for C12_{12}H14_{14}ClN5_5O2_2: 307.0834) .

Q. How can researchers assess the hydrolytic stability of the chloroethyl group under physiological conditions?

  • pH-dependent studies : Incubate the compound in buffers (pH 4–9) at 37°C and monitor degradation via HPLC. The chloroethyl group is prone to hydrolysis at alkaline pH (>8) .
  • Kinetic analysis : Use Arrhenius plots to predict shelf-life under storage conditions .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and computational modeling be resolved for this compound?

  • Multi-technique validation : Combine X-ray crystallography (to define bond angles/distances) with DFT calculations (e.g., B3LYP/6-31G*) to reconcile discrepancies in urea torsional angles .
  • Dynamic NMR : Detect conformational flexibility in solution that static crystallographic data may miss .

Q. What strategies optimize the regioselectivity of reactions involving the tetrazole ring?

  • Protecting groups : Temporarily block the tetrazole N–H with tert-butoxycarbonyl (Boc) to direct electrophilic substitution to the methylene (–CH2_2–) site .
  • Metal coordination : Use Cu(I) to stabilize specific tautomers of the tetrazole ring, favoring C-5 functionalization over N-alkylation .

Q. How do steric and electronic effects of the 4-methoxyphenyl group influence the compound’s reactivity?

  • Electronic effects : The methoxy group (–OCH3_3) donates electron density via resonance, stabilizing the tetrazole ring and reducing electrophilic substitution rates at adjacent positions .
  • Steric hindrance : Ortho-substituents on the phenyl ring may impede access to the urea carbonyl, as shown in analogs with 2,4,6-trimethylphenyl groups .

Q. What methodologies address low yields in large-scale synthesis due to urea bond instability?

  • Stepwise coupling : Isolate and purify intermediates (e.g., tetrazole-methylamine) before urea formation to minimize side reactions .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes, improving yield by 15–20% in analogous ureas .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data reported in different solvents?

  • Solvent polarity index : Compare solubility in DMSO (polar aprotic, high solubility) vs. hexane (nonpolar, low solubility). Discrepancies may arise from impurities or polymorphic forms .
  • Crystallization conditions : Slow evaporation from ethanol yields a more stable polymorph with lower solubility than rapid precipitation .

Q. Why might biological activity vary significantly between batches of the same compound?

  • Trace impurities : Residual solvents (e.g., DMF) or unreacted chloroethyl isocyanate can inhibit target binding. Use GC-MS to quantify impurities .
  • Conformational isomers : Rotamers of the urea group may have distinct bioactivity profiles. Characterize via variable-temperature NMR .

Methodological Recommendations

  • Synthetic protocols : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of the chloroethyl group .
  • Crystallization : Use ethanol–acetic acid (2:1) mixtures for high-purity single crystals suitable for X-ray analysis .
  • Biological assays : Include controls for urea bond stability (e.g., incubate with esterases) to confirm activity is not artifactual .

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